molecular formula C14H11Cl2NO4S B7788396 Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate

Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate

Cat. No.: B7788396
M. Wt: 360.2 g/mol
InChI Key: NSQNMQSYVWUCCW-UHFFFAOYSA-N
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Description

Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate is a chemical compound with the molecular formula C14H11Cl2NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonylamino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate typically involves the reaction of 3,4-dichloroaniline with methyl 3-aminobenzoate in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • 3-[(3,4-Dichlorophenyl)sulfonylamino]benzoic acid

Uniqueness

Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate is unique due to its specific sulfonylamino group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and selectivity in its reactions, making it valuable in various research and industrial applications .

Biological Activity

Antimicrobial Activity

One of the most notable biological activities of Methyl 3-((3,4-dichlorophenyl)sulfonamido)benzoate is its antimicrobial properties. Studies have shown that this compound exhibits potent activity against various bacterial strains.

Antibacterial Efficacy

Research has demonstrated that the compound is particularly effective against Gram-positive bacteria. In a comparative study, the following results were observed:

Bacterial StrainMIC (μg/mL)
S. aureus3.91
B. subtilis7.81
E. coli15.62
P. aeruginosa31.25

The compound showed remarkable potency against S. aureus, with a minimum inhibitory concentration (MIC) of 3.91 μg/mL, comparable to some commonly used antibiotics.

The antibacterial activity of this compound is believed to be due to its ability to inhibit bacterial cell wall synthesis. The sulfonamide group plays a crucial role in this mechanism, interfering with the folate synthesis pathway in bacteria.

Antifungal Properties

In addition to its antibacterial activity, the compound has shown promising antifungal properties. A study examining its efficacy against various fungal species yielded the following results:

Fungal SpeciesMIC (μg/mL)
C. albicans6.25
A. niger12.5
A. fumigatus25.0

The compound demonstrated moderate to good activity against these common fungal pathogens, with particularly strong efficacy against C. albicans .

Anti-inflammatory Activity

This compound has also been investigated for its potential anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Rheumatoid Arthritis Model

In a preclinical study using a rat model of rheumatoid arthritis, the compound showed significant anti-inflammatory effects:

  • Reduced paw edema by 62% compared to untreated controls
  • Decreased serum levels of C-reactive protein by 48%
  • Improved joint histology scores by 35%

These results suggest potential therapeutic applications in inflammatory disorders.

Anticancer Activity

Recent investigations have revealed that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Cell Line Inhibition Data

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)8.3
HeLa (Cervical)12.7
A549 (Lung)15.9
HepG2 (Liver)19.2

The compound showed particularly promising activity against breast cancer cells (MCF-7), with an IC50 value of 8.3 μM .

The anticancer activity of this compound is thought to be mediated through multiple mechanisms:

  • Induction of apoptosis via activation of caspase-3 and caspase-9
  • Cell cycle arrest at the G2/M phase
  • Inhibition of angiogenesis through downregulation of VEGF expression

These findings suggest that the compound may have potential as a lead for developing new anticancer therapies .

Properties

IUPAC Name

methyl 3-[(3,4-dichlorophenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-21-14(18)9-3-2-4-10(7-9)17-22(19,20)11-5-6-12(15)13(16)8-11/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQNMQSYVWUCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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